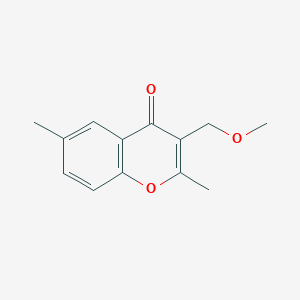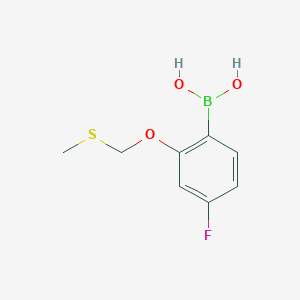![molecular formula C14H19NO B15068447 6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B15068447.png)
6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] is a complex organic compound characterized by its unique spiro structure, which involves a naphthalene ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxy-1-tetralone with a suitable amine under specific conditions to form the spiro compound. The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions or as a ligand in binding studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1-tetralone
- 6-Methoxy-3,4-dihydro-1(2H)-naphthalenone
- 1,3,3-Trimethyl-6-nitro-8-methoxyspiro[indoline-2,2’-benzopyran]
Uniqueness
6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine] is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
7-methoxyspiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine] |
InChI |
InChI=1S/C14H19NO/c1-16-12-4-5-13-11(9-12)3-2-6-14(13)7-8-15-10-14/h4-5,9,15H,2-3,6-8,10H2,1H3 |
InChI Key |
RXEVEFQGXDSIHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCC2)CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


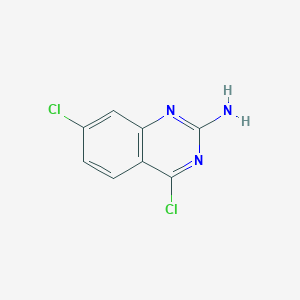
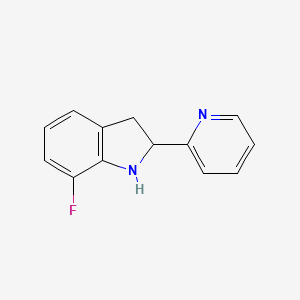
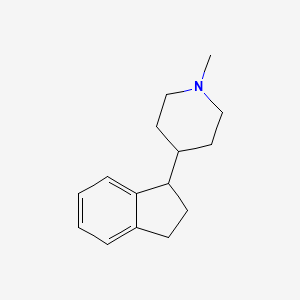
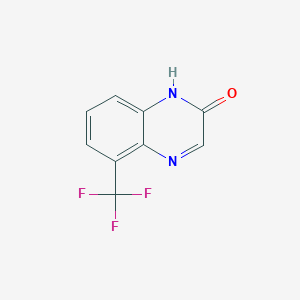
![3-Chlorobenzo[d]isothiazole-6-carboxylic acid](/img/structure/B15068391.png)
![N-Methyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B15068392.png)
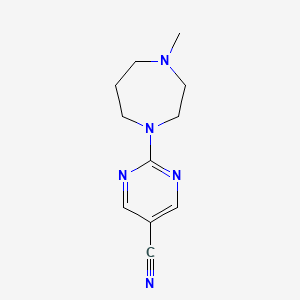
![methyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B15068411.png)
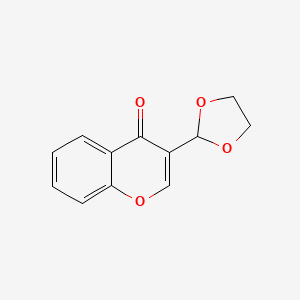
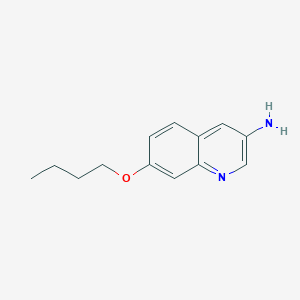
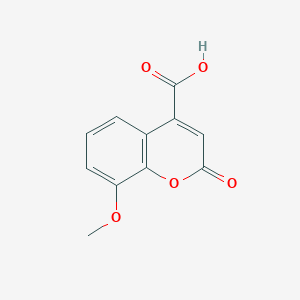
![8-(tert-Butyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15068442.png)
